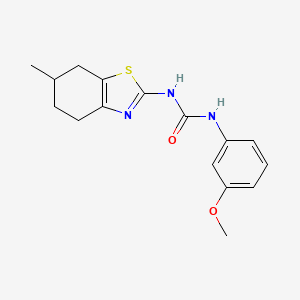
1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3-methoxyaniline with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 1-(3-hydroxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea.
Reduction: Formation of 3-methoxyaniline and 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)-3-phenylurea: Lacks the benzothiazole moiety.
1-(3-Methoxyphenyl)-3-(4-methylphenyl)urea: Has a different substitution pattern on the aromatic ring.
1-(3-Methoxyphenyl)-3-(6-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea: Contains a chlorine atom instead of a methyl group.
Uniqueness
1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the methoxyphenyl and benzothiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
生物活性
1-(3-Methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, particularly focusing on its pharmacological properties.
Synthesis and Characterization
The compound can be synthesized through a series of reactions involving 3-methoxybenzaldehyde and other intermediates. The synthesis typically involves the formation of the urea bond followed by cyclization to form the benzothiazole structure. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Pharmacological Properties
This compound has been evaluated for various biological activities including:
- Myorelaxant Activity : Studies have shown that compounds with similar structures exhibit significant myorelaxant effects. For instance, derivatives of benzothiazoles have demonstrated marked myorelaxant activity in animal models .
- Insulin Secretion Inhibition : Some derivatives have been reported to inhibit insulin secretion from pancreatic β-cells. This suggests potential applications in managing conditions like diabetes .
- Antimicrobial Activity : Related compounds have displayed antibacterial properties against a range of pathogens. For example, certain benzothiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Myorelaxant Activity Study : A series of benzothiazole derivatives were tested for their ability to induce relaxation in muscle tissues. The results indicated that compounds with strong electron-withdrawing groups at specific positions exhibited enhanced myorelaxant effects .
- Insulin Secretion Study : In an experimental setup using rat pancreatic islets, certain derivatives demonstrated selective inhibition of insulin secretion. The findings highlighted the potential role of KATP channels in mediating these effects .
- Antibacterial Efficacy : A comparative study evaluated the antibacterial potency of various thiazole derivatives against common bacterial strains. The results revealed that some derivatives were significantly more effective than traditional antibiotics like ampicillin and streptomycin .
Data Tables
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-6-7-13-14(8-10)22-16(18-13)19-15(20)17-11-4-3-5-12(9-11)21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUADYJLDDTYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














